molecular formula C16H22N2O2 B5314615 1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide

1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide

Cat. No. B5314615
M. Wt: 274.36 g/mol
InChI Key: UGJYMXQVJSKOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide, also known as CX717, is a synthetic compound that has been extensively studied for its potential cognitive-enhancing effects. CX717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors. These receptors are responsible for the fast excitatory neurotransmission in the central nervous system.

Mechanism of Action

1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide works by enhancing the activity of AMPA receptors in the brain. This leads to an increase in the release of neurotransmitters such as glutamate, which is involved in learning and memory processes. 1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide also increases the number of AMPA receptors on the surface of neurons, which enhances synaptic plasticity.
Biochemical and Physiological Effects:
1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide has been shown to improve cognitive function in animal models and humans. It has been shown to enhance memory, attention, and learning. 1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide has also been shown to increase wakefulness and alertness.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide in lab experiments is its ability to enhance cognitive function. This can be useful in studies that require subjects to perform cognitive tasks. However, one limitation of using 1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide is that it may have different effects in humans compared to animal models. It is also important to note that 1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide is not approved for human use and should only be used in preclinical studies.

Future Directions

There are several future directions for research on 1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide. One direction is to investigate its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to investigate its potential use as a cognitive enhancer in healthy individuals. Additionally, more research is needed to understand the long-term effects of 1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide on cognitive function and the brain.

Synthesis Methods

The synthesis of 1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide involves several steps. The starting material is 3,4-dimethylphenylacetonitrile, which is reacted with ethyl chloroacetate to form an intermediate compound. This intermediate is then reacted with piperidine and hydrolyzed to give 1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-acetyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a cognitive enhancer in healthy individuals.

properties

IUPAC Name

1-acetyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11-4-5-15(10-12(11)2)17-16(20)14-6-8-18(9-7-14)13(3)19/h4-5,10,14H,6-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJYMXQVJSKOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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